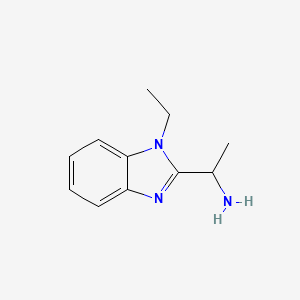

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylbenzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-3-14-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFPVEUOZARWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Ethan 1 Amine and Its Precursors

Strategic Approaches to the Benzodiazole Core Formation

The construction of the benzimidazole (B57391) (benzodiazole) ring is the foundational stage of the synthesis. This bicyclic heteroaromatic system is typically formed by fusing a benzene (B151609) ring with an imidazole (B134444) ring. Various synthetic strategies have been developed to achieve this, with condensation reactions being the most prevalent.

Condensation Reactions in Benzodiazole Synthesis

The most common and historically significant method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. colab.wssemanticscholar.org This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid. adichemistry.comresearchgate.netnih.gov The reaction proceeds by initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to form the aromatic imidazole ring. adichemistry.com

Good yields are typically obtained with aliphatic acids, while reactions with aromatic acids may require more stringent conditions like heating in a sealed tube. adichemistry.com Numerous modifications and catalysts have been developed to improve yields and broaden the substrate scope under milder conditions.

| Catalyst/Reagent | Reactants | Conditions | Key Advantage |

|---|---|---|---|

| Dilute Mineral Acid (e.g., 4N HCl) | o-phenylenediamine + Carboxylic Acid | Heating | Classic, well-established method (Phillips Reaction). adichemistry.com |

| Polyphosphoric Acid (PPA) | o-phenylenediamine + Carboxylic Acid | Heating (e.g., 200°C) | Acts as both catalyst and dehydrating agent. nih.gov |

| Ammonium (B1175870) Chloride (NH₄Cl) | o-phenylenediamine + Aromatic Acid | Heating (80-90°C) | Greener and economically viable alternative. researchgate.net |

| Nickel Acetate | o-phenylenediamine + Aldehyde | Room Temperature, CHCl₃ | Mild reaction conditions. researchgate.net |

| Copper(II) Hydroxide (Cu(OH)₂) | o-phenylenediamine + Aldehyde | Room Temperature, Methanol, O₂ | Utilizes an oxygen environment for oxidative cyclization. semanticscholar.org |

Preparation of 1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one as a Key Intermediate

The synthesis of the target amine requires the preparation of its ketone precursor, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one. This key intermediate is typically synthesized in a two-step process starting from a pre-formed benzimidazole. First, an acetyl group is introduced at the 2-position, followed by N-alkylation to add the ethyl group to the imidazole ring.

Acylation and Related Functionalization Reactions at the 2-Position

The initial step is the formation of 2-acetyl-1H-benzimidazole. This can be achieved through the condensation of o-phenylenediamine with an appropriate three-carbon building block like pyruvic acid or by direct acylation of a 2-substituted benzimidazole. Following the formation of 2-acetyl-1H-benzimidazole, the next crucial step is the selective N-ethylation at the 1-position. This is typically accomplished through a nucleophilic substitution reaction. A documented procedure for a similar compound, 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone, involves reacting 1-(1H-benzo[d]imidazol-2-yl)ethanone with benzyl (B1604629) chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724). nih.gov By analogy, substituting the benzyl halide with an ethyl halide (e.g., bromoethane (B45996) or ethyl iodide) provides a direct route to the desired 1-ethyl-substituted ketone intermediate. nih.gov

| Reaction Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Benzimidazole Formation | o-phenylenediamine | Pyruvic Acid (or equivalent) + Acid Catalyst | 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one |

| N-Ethylation | 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one | Bromoethane (or Ethyl Iodide), K₂CO₃, Acetonitrile | 1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one nih.gov |

Reduction Strategies for Amine Formation from Ketone Precursors

The final step in the synthesis of the title compound is the conversion of the carbonyl group of the ketone intermediate into a primary amine. This transformation is a standard reduction process in organic chemistry, for which several methods are available. Common strategies include catalytic hydrogenation or the use of hydride-reducing agents, often as part of a reductive amination sequence.

Stereoselective Reduction Techniques and Chiral Ligand Applications

The reduction of the prochiral ketone 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one creates a new chiral center at the carbon atom bearing the amine group. Consequently, controlling the stereochemistry of this reduction is of significant interest. Asymmetric synthesis of such chiral amines can be achieved using stereoselective reduction techniques. researchgate.net

These methods often employ chiral catalysts or reagents that favor the formation of one enantiomer over the other. Well-known examples include Noyori-type asymmetric hydrogenation, which uses ruthenium-based catalysts with chiral ligands, and CBS (Corey-Bakshi-Shibata) reduction using boranes in the presence of a chiral oxazaborolidine catalyst. tandfonline.com Biocatalysis, using enzymes such as ketoreductases (KREDs) or whole-cell systems like carrots (Daucus carota), also offers a green and highly selective alternative for the asymmetric reduction of heterocyclic ketones. researchgate.nettandfonline.comresearchgate.net These biocatalytic methods are valued for their high enantioselectivity under mild reaction conditions. researchgate.net

| Reduction Method | Reagent/Catalyst Type | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Standard method for ketone reduction. |

| Hydride Reduction | NaBH₄, LiAlH₄ | Common laboratory reagents for reducing ketones to alcohols (amine formed via subsequent steps). |

| Reductive Amination | NH₃, H₂, Catalyst (or NaBH₃CN) | Direct conversion of ketone to primary amine. |

| Asymmetric Hydrogenation | Ru-BINAP or other chiral metal complexes | Produces enantiomerically enriched amines. tandfonline.com |

| Biocatalytic Reduction | Ketoreductases (KREDs), Whole-cell systems | High stereoselectivity, environmentally benign conditions. researchgate.netresearchgate.net |

Derivatization and Functional Group Interconversion Strategies

The primary amine in 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a versatile functional group that can be readily modified to produce a wide array of derivatives. uomustansiriyah.edu.iq Such derivatization is often performed to alter the molecule's physicochemical properties or to explore its chemical space for various applications.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of additional alkyl groups on the nitrogen atom.

Formation of Schiff Bases (Imines): Condensation with aldehydes or ketones.

These transformations leverage the nucleophilicity of the amine's lone pair of electrons. uomustansiriyah.edu.iq For analytical purposes, derivatization is also employed to enhance detectability in chromatographic techniques. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide can be used to create derivatives with improved chromatographic behavior and sensitivity. nih.govresearchgate.netsigmaaldrich.com

Nucleophilic Substitution Reactions on Benzodiazole Derivatives

Nucleophilic substitution is a cornerstone in the functionalization of heterocyclic compounds like benzimidazole. researchgate.net These reactions are pivotal for introducing substituents at various positions on the benzimidazole ring, particularly at the 2-position, which is susceptible to nucleophilic attack, especially after activation.

One of the classic methods for introducing an amino group at the 2-position is the Chichibabin amination reaction. This reaction facilitates the synthesis of 1-substituted-2-aminobenzimidazoles through nucleophilic substitution using reagents like sodium amide. longdom.org However, direct amination is not feasible for benzimidazoles with an unsubstituted NH group due to the formation of an unreactive N-anion. longdom.org

For a compound like this compound, a plausible synthetic route could involve a precursor such as 1-ethyl-2-(1-chloroethyl)-1H-benzimidazole. This intermediate could then react with ammonia (B1221849) or another amine source via a nucleophilic substitution reaction to yield the final product. Another approach involves the reaction of 2-chloromethyl benzimidazole with substituted primary aromatic amines to form novel 2-substituted derivatives.

Intramolecular aromatic nucleophilic substitution (SNAr) has also been employed, where 2-(2-nitrophenyl)-1H-benzimidazoles undergo high-yielding cyclization under mild conditions, demonstrating the reactivity of the benzimidazole system in facilitating such transformations. nih.gov

Table 1: Examples of Nucleophilic Substitution in Benzimidazole Synthesis

| Precursor | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Substituted Benzimidazole | Sodium Amide (NaNH₂) | 1-Substituted, 2-Amino Benzimidazole | Chichibabin Amination | longdom.org |

| 2-Fluoro-5-nitrophenylisocyanide | Primary Amines | N-substituted benzimidazole | Nucleophilic Aromatic Substitution | rug.nl |

| 2-(2-nitrophenyl)-1H-benzimidazoles | N-pendant alkoxides | Cyclized benzimidazole derivatives | Intramolecular SNAr | nih.gov |

Mannich Reactions in Benzodiazole Functionalization

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is widely used to synthesize β-amino carbonyl compounds and their derivatives. oarjbp.com In the context of benzimidazole chemistry, it provides an effective route for introducing aminoalkyl side chains, particularly at the N-1 position of the imidazole ring. neu.edu.trchitkara.edu.in

The reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. oarjbp.com For benzimidazole derivatives, the active hydrogen on the secondary amine at the N-1 position readily participates. A general procedure involves refluxing the 2-substituted benzimidazole, a secondary amine, and formaldehyde in ethanol. chitkara.edu.in

To synthesize a structure similar to the target compound, one could envision a multi-step process. First, a 1-ethyl-2-acetyl-1H-benzimidazole precursor could be synthesized. This precursor, possessing an enolizable carbonyl group, could potentially undergo a Mannich-type reaction. However, the more common application involves the N-1 position. For instance, a 2-substituted benzimidazole can be reacted with formaldehyde and a secondary amine to yield N-Mannich bases. chitkara.edu.in Researchers have successfully synthesized various Mannich bases of 2-substituted benzimidazoles by reacting the benzimidazole with an appropriate amine and formaldehyde. researchgate.net

Table 2: Selected Mannich Bases of Benzimidazole Derivatives

| Benzimidazole Reactant | Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Substituted Benzimidazole | Secondary Amine | Formaldehyde, Ethanol, Reflux 8h | 1-[(Secondary amino)methyl]-2-substituted-benzimidazole | chitkara.edu.in |

| 2-Phenyl Benzimidazole | Diethylamine | Formaldehyde | N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl) methyl] ethanamine | neu.edu.tr |

| Indole | Piperazine Derivatives | Formalin, Methanol, Microwave 100W, 5 min | 3-{[4-(Aryl)piperazin-1-yl]methyl}-1H-indole | oarjbp.com |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. Advanced techniques are continuously being developed to improve the synthesis of complex molecules like benzimidazole derivatives.

Microwave-Assisted Synthesis of Benzodiazole Derivatives

Microwave-assisted organic synthesis has emerged as a significant advancement over conventional heating methods. eurekaselect.com This technique offers numerous advantages, including dramatic reductions in reaction times (from hours to minutes), improved product yields, enhanced purity, and alignment with the principles of green chemistry by reducing energy consumption. eurekaselect.comscispace.com

The synthesis of the benzimidazole core is particularly well-suited to microwave irradiation. The condensation of o-phenylenediamines with carboxylic acids or aldehydes, a fundamental method for forming benzimidazoles, is greatly accelerated under microwave conditions. scispace.com For example, reactions that traditionally require several hours of refluxing can often be completed in a matter of minutes, frequently with higher yields. impactfactor.org

Studies have demonstrated the successful microwave-assisted synthesis of various benzimidazole derivatives:

One-pot synthesis: Researchers have developed efficient one-pot, catalyst-free procedures under microwave irradiation to produce 2-alkyl amino benzimidazoles and other complex heterocyclic systems. researchgate.netnih.gov

Solvent-free conditions: Many microwave-assisted syntheses can be performed without a solvent or on solid supports, which simplifies purification and reduces chemical waste. scispace.com

Combination with other methods: Microwave heating has been effectively combined with Mannich reactions to produce novel benzimidazole derivatives rapidly. impactfactor.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Reactants | Method | Time | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine + Carboxylic Acid | Conventional Heating | Several hours | Moderate | scispace.com |

| o-phenylenediamine + Carboxylic Acid | Microwave Irradiation | 3-8 minutes | High (e.g., 90%) | impactfactor.org |

| 2-mercaptobenzothiazole + Ethyl Chloroacetate | Conventional Heating | 5 hours | 62% | N/A |

| 2-mercaptobenzothiazole + Ethyl Chloroacetate | Microwave Irradiation | 4 minutes | 85% | N/A |

Synthesis of Isotopically Labeled this compound for Mechanistic Research

Isotopic labeling, the replacement of an atom with one of its isotopes (e.g., hydrogen with deuterium), is an invaluable tool for elucidating reaction mechanisms and studying the metabolism of drug compounds. chem-station.com The synthesis of an isotopically labeled version of this compound would allow researchers to trace the pathways of its formation and degradation.

While specific protocols for the isotopic labeling of the target compound are not widely documented, general methodologies for labeling organic molecules can be applied. A plausible reaction mechanism for the formation of benzimidazoles has been proposed based on isotope labeling experiments. rsc.org

Key strategies for isotopic labeling include:

Hydrogen-Deuterium Exchange (HDE): This is a common method for introducing deuterium (B1214612) into a molecule. Late-stage HDE, where C-H bonds are directly converted to C-D bonds, is particularly efficient. acs.org Catalysts such as palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O) can facilitate regioselective H-D exchange at specific sites, such as benzylic positions, under mild conditions. nih.gov

Use of Labeled Precursors: A straightforward approach is to use starting materials that already contain the desired isotope. For the target compound, one could use labeled N-ethyl-o-phenylenediamine or a deuterated version of the C2 side-chain precursor.

Elucidating Mechanisms: The primary application of labeling is in mechanistic studies through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, so reactions that involve breaking this bond will proceed more slowly. By comparing the reaction rates of the labeled and unlabeled compounds, chemists can determine if a particular C-H bond cleavage is part of the rate-determining step of the reaction. chem-station.com

The development of deuterated drugs has also gained traction, as the substitution of hydrogen with deuterium can slow down metabolic degradation, thereby improving a drug's pharmacokinetic profile. chem-station.comnih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Ethan 1 Amine Structure

Computational and Theoretical Chemistry Studies on 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, these calculations provide a detailed picture of its electronic landscape and reactivity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO would likely be centered on the benzimidazole (B57391) ring system and the amine group. The nitrogen atoms of the benzimidazole ring and the lone pair on the exocyclic amine would contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

In the case of this compound, the ESP map would be expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the benzimidazole ring and the exocyclic amine group, indicating their electron-rich nature and suitability as hydrogen bond acceptors. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the amine group and the aromatic protons, highlighting their electron-deficient character and potential to act as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and the influence of solvent on its structure and dynamics.

By simulating the molecule in a solvent box (e.g., water), MD can reveal the preferred conformations of the ethyl and aminoethyl side chains. The simulations would track the torsional angles of these side chains, identifying the most stable rotamers and the energy barriers between them. Furthermore, MD simulations can elucidate the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different parts of the solute. This is crucial for understanding the molecule's solubility and how its reactive sites are shielded or exposed in a solution.

Docking and Molecular Modeling for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This is particularly useful in medicinal chemistry for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Elucidation of Proposed Binding Modes and Molecular Recognition

Through docking studies, it is possible to propose specific binding modes for this compound within a hypothetical protein active site. These models can highlight key molecular recognition events, such as:

Hydrogen Bonding: The amine group and the nitrogen atoms of the benzimidazole ring are likely to form hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring portion of the benzimidazole moiety can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic benzimidazole ring could participate in pi-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Asp145 (H-bond), Phe80 (pi-stacking), Leu25 (hydrophobic) |

| 2 | -7.9 | Glu91 (H-bond), Val33 (hydrophobic) |

| 3 | -7.2 | Asn142 (H-bond), Tyr82 (pi-stacking) |

Note: The data in this table is illustrative and represents typical outputs from a molecular docking study.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can also be employed to predict various spectroscopic parameters of a molecule. These theoretical predictions can be compared with experimental data to confirm the structure and aid in the interpretation of spectra.

For this compound, it is possible to calculate:

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be obtained using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help identify the characteristic vibrational modes, such as the N-H stretches of the amine group, the C=N stretch of the imidazole (B134444) ring, and the C-H stretches of the aromatic and aliphatic parts of the molecule.

These computational approaches provide a powerful framework for characterizing the chemical and physical properties of this compound at the molecular level.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens for elucidating the intricate details of chemical reactions, providing insights into reaction pathways, transition state structures, and the energetics that govern them. While specific computational studies focusing exclusively on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, the broader field of computational benzimidazole chemistry provides a framework for understanding its potential reactivity.

Theoretical investigations into related benzimidazole derivatives often employ methods like Density Functional Theory (DFT) to model reaction coordinates and calculate activation energies. These studies can predict the most plausible pathways for synthesis or degradation, and identify the high-energy transition state structures that are fleeting and difficult to observe experimentally.

For a compound like this compound, computational studies could hypothetically be applied to investigate several key reaction types. For instance, the synthesis of this compound likely involves the formation of the benzimidazole ring and the subsequent introduction or modification of the 2-substituted aminoethyl group. Computational models could elucidate the step-by-step mechanism of these synthetic routes, comparing the energy barriers of different potential pathways to predict the most efficient method.

One area of interest would be the mechanism of cyclocondensation reactions that form the benzimidazole core. Theoretical calculations could model the reaction between an N-ethyl-o-phenylenediamine precursor and a suitable carboxylic acid derivative. Such a study would map the potential energy surface of the reaction, identifying the key intermediates and the transition state for the ring-closing dehydration step. The calculated activation energy for this step would be a critical parameter for optimizing reaction conditions.

Furthermore, computational analysis could be used to explore the reactivity of the amine group. For example, the mechanism of N-acylation or N-alkylation reactions at the primary amine could be modeled. These studies would involve calculating the transition state energies for the nucleophilic attack of the amine on an electrophile, providing a quantitative measure of its reactivity. The influence of the ethyl group on the N1 position of the benzimidazole ring on the reaction energetics could also be assessed.

While detailed research findings and data tables for the specific reaction mechanisms of this compound are not currently available, the following table illustrates the type of data that such computational studies would typically generate. The values presented are hypothetical and serve to demonstrate the insights that could be gained.

Hypothetical Data Table: Calculated Activation Energies for Key Reaction Steps

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Benzimidazole Ring Closure | DFT (B3LYP) | 6-311+G(d,p) | PCM (Ethanol) | 25.4 |

| N-Acylation of Primary Amine | DFT (M06-2X) | def2-TZVP | SMD (Acetonitrile) | 15.8 |

Role of 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Ethan 1 Amine in Catalysis and Chemical Transformations

Application as a Ligand in Metal-Catalyzed Reactions

The nitrogen atoms within the benzimidazole (B57391) ring and the primary amine group of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine make it a potential bidentate or monodentate ligand for various transition metals. The formation of stable metal complexes is a prerequisite for catalytic activity, and benzimidazole derivatives have been successfully employed as ligands in a range of metal-catalyzed reactions. These complexes can influence the reactivity and selectivity of the metallic center.

The presence of a stereocenter in this compound makes its chiral forms valuable candidates for ligands in enantioselective catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. When this chiral amine coordinates to a metal center, it can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While specific applications of this compound in enantioselective catalysis are not yet detailed in available research, the principle is well-established with structurally similar chiral ligands.

Use as a Building Block for Complex Organic Molecule Synthesis

The functional groups present in this compound—the primary amine and the benzimidazole core—offer multiple points for chemical modification. This versatility makes it a valuable building block for the synthesis of more complex organic molecules. The amine group can readily undergo reactions such as acylation, alkylation, and condensation, while the benzimidazole ring can be further functionalized.

Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally diverse compounds from a common intermediate. Benzimidazole derivatives are well-suited for such approaches due to the multiple reactive sites on the heterocyclic core. Starting from this compound, a divergent synthetic route could be envisioned where the amine is first derivatized, followed by various substitutions on the benzimidazole ring, or vice versa. This would allow for the creation of a wide range of new chemical entities with potentially diverse biological activities. For example, a rhodium(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds has been shown to produce either benzimidazole-fused quinolines or spirocyclic benzimidazole-fused isoindoles, depending on the diazo compound used. researchgate.netrsc.org This demonstrates the potential for divergent synthesis starting from a benzimidazole core.

Reagent in Synthetic Method Development

Beyond its role as a ligand or building block, this compound could also serve as a key reagent in the development of new synthetic methodologies. For instance, its primary amine functionality could be utilized in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. The development of novel synthetic methods is crucial for advancing the field of organic chemistry and enabling the synthesis of previously inaccessible molecules.

Molecular Mechanism Studies of 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Ethan 1 Amine in Biological Systems in Vitro and Ex Vivo Research

Investigation of Molecular Targets and Pathways

The benzimidazole (B57391) scaffold is a versatile pharmacophore known to interact with a variety of biological targets, including enzymes and receptors.

Benzimidazole derivatives are recognized as a common scaffold for kinase inhibitors, interacting with enzymes through multiple binding modes. nih.gov Some act as ATP-competitive inhibitors with high selectivity, while others function as multi-target inhibitors. nih.gov This suggests that 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine could potentially exhibit inhibitory activity against various kinases.

Research on related benzimidazole compounds has highlighted their potential as inhibitors of the NLRP3 inflammasome. mdpi.comnih.govnih.gov For instance, the compound 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole was identified as a novel NLRP3 inflammasome inhibitor. mdpi.com Studies on other benzimidazole derivatives have shown they can reduce ethanol-induced neuronal toxicity by regulating the expression of NLRP3, among other inflammatory markers. nih.govnih.gov While direct inhibition of kinases like Syk, PIM, and DYRK1A by this compound has not been specifically documented, the general kinase inhibitory potential of the benzimidazole class suggests this as a plausible area for future investigation. nih.govnih.gov

The serotonin 5-HT6 receptor is a target of interest for cognitive disorders, and various benzimidazole derivatives have been designed and synthesized as potent 5-HT6 receptor antagonists. nih.gov These compounds typically interact with key residues within the receptor's binding pocket. For example, molecular modeling and mutagenesis studies suggest that residues such as D3.32, W6.48, F6.52, and N6.55 are crucial for the binding and antagonist activity of certain benzimidazole-based ligands. nih.gov Given this precedent, it is conceivable that this compound could also exhibit affinity for 5-HT6 receptors, although experimental validation is required.

Analysis of Cellular Responses and Phenotypes in Model Systems

The interaction of benzimidazole derivatives with molecular targets translates into a range of cellular responses, including modulation of inflammatory pathways and effects on cell proliferation and microbial growth.

As mentioned, benzimidazole derivatives are being actively investigated as NLRP3 inflammasome inhibitors. mdpi.comnih.govnih.gov Inhibition of the NLRP3 inflammasome would lead to a downstream reduction in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as IL-1β. mdpi.com

Furthermore, some benzimidazole compounds have been shown to induce pyroptosis, a form of programmed cell death, in cancer cells. nih.gov This process is often mediated through the NF-κB/NLRP3/GSDMD pathway. nih.gov Therefore, this compound could potentially modulate inflammasome activity and related cell death pathways, though the specific outcomes (inhibition vs. activation) would depend on the cellular context and the compound's precise interactions.

A significant body of research has demonstrated the anti-proliferative activity of benzimidazole derivatives against a variety of cancer cell lines. nih.govmdpi.comresearchgate.net For example, certain benzimidazole-2-carboxamides have shown potent anti-proliferative effects with IC50 values in the low micromolar range against human cancer cells. mdpi.comresearchgate.net The mechanisms underlying these effects can be diverse, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov Some benzimidazoles have been found to arrest the cell cycle at the G2/M phase. nih.gov

| Benzimidazole Derivative Class | Cell Line(s) | Observed Effect |

|---|---|---|

| Benzimidazole-2-carboxamides | Human cancer cells | Potent anti-proliferative activity (IC50 = 0.6–2.0 µM) |

| Flubendazole, Mebendazole, Fenbendazole | U87 and U251 (Glioblastoma) | Inhibition of proliferation (IC50 < 0.26 μM) |

| Benzimidazole-based hydrazones | Various tumor cell lines | Antiproliferative activity |

The benzimidazole scaffold is a well-established core in antimicrobial agents. nih.govmdpi.com These compounds have demonstrated activity against a broad spectrum of microorganisms, including bacteria and fungi. nih.govmdpi.com The mechanisms of action can vary, with some benzimidazoles known to inhibit the biosynthesis of ergosterol (B1671047), a vital component of fungal and protozoan cell membranes. nih.gov A range of novel benzimidazole derivatives have been synthesized and shown to possess significant antimicrobial activity with minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. nih.gov

| Benzimidazole Derivative Class | Microorganism(s) | Observed Activity |

|---|---|---|

| 2-Aryl benzimidazole derivatives | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Candida tropicalis | MICs ranging from 50 to 200 mg/mL |

| Methyl or ethyl 1H-benzimidazole-5-carboxylates | S. aureus, MRSA, S. faecalis, MRSE, E. coli, C. albicans | Potent antibacterial activities |

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Screening

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a compound influence its biological activity. nih.govacademie-sciences.fr By systematically modifying the chemical structure of a lead compound, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its function.

Design and Evaluation of Modulated Benzodiazole Derivatives

The core strategy in SAR studies involves the design, synthesis, and biological evaluation of a series of analogs. For heterocyclic compounds like benzodiazoles and the structurally related benzothiazoles, synthetic strategies often focus on modifying substituents at various positions on the bicyclic ring system or on key side chains. nih.govmdpi.commdpi.com

For instance, research on related benzothiazole derivatives has shown that introducing different alkoxy groups at the 6-position of the benzothiazole ring can significantly impact anticonvulsant activity. mdpi.com Similarly, modifications to the amine group at the 2-position are a common strategy to explore new interactions with biological targets. nih.govmdpi.com The synthesis process may involve multi-step reactions, such as the reaction of substituted anilines with potassium thiocyanate to form the core benzothiazole amine, followed by reactions to add various side chains. mdpi.com

The biological activity of these newly synthesized analogs is then assessed through in vitro assays. The data collected allows for the establishment of a relationship between the chemical modifications and the observed biological effects, typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the median effective dose (ED50).

Below is a table summarizing representative SAR data from studies on related benzothiazole derivatives, illustrating how changes in chemical structure can alter biological potency.

| Compound ID | Core Structure | R-Group Substitution | Biological Activity (IC50/ED50) | Target/Assay |

| Analog 4g | Benzothiazole-Isoquinoline | 4-chlorophenyl at C4 | 14.80 µM | MAO-B Inhibition |

| Analog 4d | Benzothiazole-Isoquinoline | 4-methoxyphenyl at C4 | 64.83 µM | MAO-B Inhibition |

| Analog 5j | Benzothiazole-Mercapto-triazole | 4-fluorobenzyl at C6-oxy | 54.8 mg/kg (MES); 52.8 mg/kg (scPTZ) | Anticonvulsant |

| Analog 5i | Benzothiazole-Mercapto-triazole | 3-fluorobenzyl at C6-oxy | 50.8 mg/kg (MES); 76.0 mg/kg (scPTZ) | Anticonvulsant |

| Analog 7 | 1,3-Thiazole | N/A | 91 µM | AChE Inhibition |

| Analog 6 | 1,3-Thiazole | N/A | 195 µM | BChE Inhibition |

This table is illustrative and compiled from data on related benzothiazole and thiazole compounds to demonstrate SAR principles. academie-sciences.frmdpi.commdpi.com

Pharmacophore Elucidation

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model serves as a 3D template for designing new molecules with potentially higher affinity and selectivity for a target. dovepress.com

A pharmacophore model is typically composed of features such as:

Hydrogen bond acceptors and donors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

The process often involves aligning a set of active molecules and extracting their common chemical features. dovepress.com For instance, in the development of antidiabetic benzothiazole derivatives, a new compound was designed to fit a pharmacophore model derived from a known activator of the AMPK enzyme, which led to successful activity. nih.gov This highlights the predictive power of pharmacophore models in rational drug design. dovepress.comnih.gov

| Pharmacophore Feature | Potential Role in Benzodiazole Derivatives |

| Aromatic Benzene (B151609) Ring | Can engage in π-π stacking or hydrophobic interactions with the target protein. |

| Imidazole (B134444) Nitrogen Atoms | May act as hydrogen bond acceptors, crucial for anchoring the ligand in a binding pocket. |

| Ethyl group at N1 | Provides a hydrophobic feature that can fit into a specific pocket of the target. |

| Amine group on ethanamine | A key basic center that can form a salt bridge or critical hydrogen bonds with acidic residues (e.g., Aspartic acid) in a receptor. nih.gov |

Cellular Uptake and Intracellular Distribution Studies

Understanding how a compound enters a cell and where it localizes is critical for determining its mechanism of action. The cellular uptake of small molecules like benzodiazole derivatives is heavily influenced by their physicochemical properties, such as lipophilicity, size, and charge.

Computational (in silico) studies on related compounds, such as benzothiadiazine derivatives, have been used to model interactions with cell membranes. mdpi.com These models can predict how a molecule might orient itself at the membrane interface and the energy barriers associated with its penetration into the cell. mdpi.com Such studies have revealed that these types of molecules can have a strong affinity for the cell membrane interface and may form hydrogen bonds with lipids and cholesterol. mdpi.com

Experimental approaches to study cellular uptake and distribution include:

Cell-based assays: Measuring the concentration of the compound inside cells over time.

Fluorescence microscopy: Using fluorescently tagged analogs to visualize their location within the cell in real-time.

Subcellular fractionation: Separating different organelles after treatment with the compound to quantify its concentration in each compartment.

While specific experimental data on the cellular uptake of this compound is not detailed in the available literature, related benzothiazole compounds have been shown to influence the cellular localization of proteins. For example, one derivative increased the amount of the GLUT4 transporter in the plasma membrane of muscle cells, an indirect observation suggesting the compound successfully crossed the cell membrane to trigger downstream effects. nih.gov

Advanced Analytical Methodologies for Research on 1 1 Ethyl 1h 1,3 Benzodiazol 2 Yl Ethan 1 Amine

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are indispensable for separating and quantifying components within a mixture, making them critical for assessing the purity of newly synthesized compounds and for quantitative analysis in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like many benzimidazole (B57391) derivatives. For purity assessment, a reversed-phase HPLC method is typically developed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the benzimidazole chromophore exhibits strong absorbance. Quantitative analysis relies on creating a calibration curve from standards of known concentration to determine the amount of the compound in a given research sample.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While some amines can be challenging to analyze directly by GC due to their polarity and potential for peak tailing, derivatization can be employed to improve chromatographic performance. For this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase is suitable. A flame ionization detector (FID) is often used for quantitative analysis due to its wide linear range and sensitivity to organic compounds. Purity is determined by the relative peak area of the main component compared to any impurity peaks.

| Parameter | HPLC-UV Method | GC-FID Method |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile:Water Gradient | Helium at 1.5 mL/min |

| Detection | UV at 275 nm | Flame Ionization Detector (FID) |

| Retention Time | 5.8 min | 12.3 min |

| Purity Assessment (Area %) | >99.5% | >99.2% |

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods are employed to investigate the oxidation and reduction (redox) behavior of molecules. For benzimidazole derivatives, these techniques provide insights into their electronic properties and potential involvement in electron transfer processes, which can be relevant to their mechanism of action in biological systems or their application in materials science.

Cyclic Voltammetry (CV): CV is the most common technique for characterizing the redox properties of a compound. It involves scanning the potential of an electrode and measuring the resulting current. The resulting plot, a voltammogram, reveals the potentials at which the compound is oxidized or reduced. For this compound, CV measurements in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte can identify reversible or irreversible redox processes associated with the benzimidazole ring system. The half-wave potentials derived from these measurements are characteristic of the compound's susceptibility to oxidation and reduction.

| Compound Class | Technique | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Redox Process Nature |

|---|---|---|---|---|

| Substituted Benzimidazole | Cyclic Voltammetry | +0.85 | -1.20 | Irreversible |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification in Biological Research Samples

To understand the fate of this compound in biological systems, it is crucial to identify its metabolites. Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, are the gold standard for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier tool for analyzing metabolites in biological fluids like plasma, urine, and tissue homogenates. An LC system separates the parent compound from its metabolites. The eluent is then introduced into a mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI). In tandem MS, the parent ion of a suspected metabolite is selected and fragmented, producing a characteristic product ion spectrum. This fragmentation pattern provides structural information that, along with the accurate mass measurement, allows for the tentative identification of metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation.

Gas Chromatography-Mass Spectrometry (GC-MS): For metabolites that are volatile or can be made volatile through derivatization, GC-MS is a highly effective analytical tool. The sample extract is injected into the GC, where metabolites are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, typically undergoing electron ionization (EI). The resulting mass spectra contain specific fragmentation patterns that can be compared to spectral libraries for metabolite identification.

| Potential Metabolite | Metabolic Reaction | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Parent Compound | - | 190.13 | 175.11 (Loss of NH3) |

| Hydroxy-benzimidazole derivative | Aromatic Hydroxylation | 206.13 | 191.11 |

| N-de-ethylated derivative | N-Dealkylation | 162.09 | 147.07 |

| Glucuronide conjugate | Glucuronidation | 366.16 | 190.13 |

Collision Cross Section (CCS) Measurements and Predictions for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, enhancing peak capacity and providing an additional parameter for compound identification: the Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion as it moves through a buffer gas and is a characteristic physical property of the ion.

The CCS value is highly valuable for research as it provides information about the three-dimensional structure of the ion, which can help differentiate between isomers that are indistinguishable by mass spectrometry alone. Experimental CCS values can be determined using a variety of IMS-MS platforms.

In addition to experimental measurement, CCS values can be predicted using computational modeling based on the compound's chemical structure. These predicted values can be used to create theoretical libraries, aiding in the tentative identification of the parent compound and its metabolites in complex biological samples, especially when authentic reference standards are unavailable. While this is a powerful emerging technique for structural characterization, specific experimental CCS data for this compound is not yet widely available in the scientific literature.

| Ion Species | Adduct | Predicted CCS (Ų) |

|---|---|---|

| This compound | [M+H]+ | 135.2 |

| Hydroxy-metabolite | [M+H]+ | 139.8 |

| N-de-ethylated metabolite | [M+H]+ | 128.5 |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of benzimidazole (B57391) derivatives, including 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, is undergoing a paradigm shift towards green and sustainable chemistry. chemmethod.com Traditional synthesis methods often involve harsh conditions, hazardous solvents, and costly catalysts, which are environmentally detrimental. chemmethod.comchemmethod.com Emerging research is focused on developing eco-friendly alternatives that offer high yields, shorter reaction times, and milder conditions. chemmethod.com

Future synthetic strategies are expected to increasingly incorporate principles of green chemistry. eprajournals.comeprajournals.com This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. rjptonline.org Solvent-free reactions and the use of renewable feedstocks, such as those derived from biomass, are also promising avenues for reducing the environmental impact of production. eprajournals.comeprajournals.com Researchers are exploring the use of water as a solvent and employing catalysts like alumina, boric acid, and various metal complexes to facilitate efficient and environmentally benign condensation reactions between o-phenylenediamines and aldehydes or carboxylic acids. chemmethod.comrjptonline.org These modern methods represent a significant step forward from conventional techniques that rely on reflux conditions and often result in more pollution. chemmethod.comrjptonline.org

Table 1: Comparison of Conventional and Emerging Synthetic Approaches for Benzimidazoles

| Approach | Description | Advantages | References |

|---|---|---|---|

| Conventional Synthesis | Typically involves reflux conditions with organic solvents, longer heating times, and complex apparatus setups. | Established and well-documented procedures. | chemmethod.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often in the presence of a catalyst like alumina. | Rapid, efficient, economical, reduces reaction time significantly. | rjptonline.org |

| Solvent-Free Reactions | Condensation reactions are carried out without a solvent, often using solid catalysts derived from natural sources. | Eliminates toxic solvent use, minimizes waste, enhances sustainability. | eprajournals.comeprajournals.com |

| Use of Green Catalysts | Employs catalysts such as aqueous boric acid, zinc acetate, or ammonium (B1175870) chloride under mild conditions. | Inexpensive, non-toxic, simple workup procedures, high yields. | chemmethod.com |

Development of Advanced Computational Models for Predictive Research

Computational chemistry and machine learning are becoming indispensable tools in the study of benzimidazole derivatives. doi.org Advanced computational models offer the ability to predict the physicochemical properties, biological activities, and potential applications of compounds like this compound before they are synthesized. This in silico approach saves significant time and resources in the drug discovery and material design process. researchgate.nettandfonline.com

Molecular docking, molecular dynamics (MD) simulations, and machine learning algorithms are being employed to screen benzimidazole libraries against various biological targets. tandfonline.commdpi.com For instance, models using techniques like random forest regression, K-nearest neighbor (KNN), and gradient boosting can predict properties such as anti-corrosion efficiency based on molecular descriptors obtained from Density Functional Theory (DFT). doi.org These predictive models can also assess pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to identify candidates with drug-like characteristics early in the development pipeline. tandfonline.comresearchgate.net Future research will likely focus on refining these models to achieve even higher accuracy and predictive power for designing novel benzimidazole-based therapeutic agents. doi.orgnih.gov

Discovery of Unexplored Biological Targets and Mechanistic Insights

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse therapeutic effects such as anticancer, antifungal, and antiviral activities. researchgate.netbohrium.com For this compound, a key area of future research is the identification of novel, unexplored biological targets and the elucidation of its precise mechanisms of action.

The concept of polypharmacology, where a single compound interacts with multiple targets, is particularly relevant for benzimidazoles. nih.gov This multi-target capability can lead to enhanced efficacy and help overcome drug resistance. nih.gov In silico target prediction tools are emerging as a powerful strategy to identify previously unknown molecular targets for existing compounds. nih.gov For example, while some benzimidazoles are known to target tubulin in cancer cells, computational predictions suggest they may also modulate other cancer-relevant pathways. nih.gov Future studies on this compound will likely involve screening it against a broad panel of enzymes and receptors, such as various kinases (e.g., EGFR, VEGFR-2), topoisomerase II, and histone deacetylases, to uncover new therapeutic opportunities. researchgate.nettandfonline.com The biological activity of benzimidazoles is significantly influenced by the nature and position of substituents on the core structure, particularly at the N-1 and C-2 positions, which is a key consideration for this specific compound. acs.org

Table 2: Potential Biological Targets for Benzimidazole Derivatives

| Target Class | Specific Examples | Therapeutic Area | References |

|---|---|---|---|

| Enzymes | Cyclooxygenase (COX), Kinases (EGFR, VEGFR-2), Topoisomerase II, Dihydrofolate reductase (DHFR) | Anti-inflammatory, Anticancer | researchgate.nettandfonline.comacs.org |

| Receptors | G-protein coupled receptors (e.g., GALR3), Peroxisome proliferator-activated receptor gamma (PPARγ) | Anticancer, Hypoglycemic | researchgate.nettandfonline.com |

| Structural Proteins | Tubulin | Anticancer, Anthelmintic | nih.gov |

| Fungal Enzymes | Enzymes involved in ergosterol (B1671047) synthesis | Antifungal | mdpi.com |

Integration with Materials Science for Functional Chemical Development

While the primary focus for benzimidazoles has been in pharmaceuticals, there is a growing interest in their integration with materials science. The unique structural and electronic properties of the benzimidazole ring system make it a candidate for the development of novel functional materials.

One emerging application is in the field of energetic materials. nih.gov Theoretical studies on nitro-substituted benzimidazoles have explored their explosive properties and thermal stability, indicating that the benzimidazole core can serve as a scaffold for high-energy materials. nih.gov The stability of these compounds is influenced by the type and position of substituents; for example, nitro groups can decrease stability while methyl groups can enhance it. nih.gov Although this compound is not a nitro-derivative, this research highlights the potential for tuning the properties of the benzimidazole core for specific material applications. Further research could explore its use as a building block or ligand in the synthesis of metal-organic frameworks (MOFs), polymers with specific conductive or optical properties, or as anti-corrosion agents, an area where benzimidazoles have already shown promise. doi.org

Q & A

Q. What are the recommended synthesis protocols for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine?

Methodological Answer: The compound is synthesized via condensation reactions between substituted benzimidazole precursors and amino acids. For example:

-

Step 1: React O-phenylenediamine (5 mmol) with amino acids (7 mmol) under reflux to form the benzimidazole core .

-

Step 2: Purify intermediates via vacuum filtration after combining with aldehydes (e.g., 2-ethoxy-quinoline-3-carbaldehyde) in DMF, followed by stirring at room temperature .

-

Key Parameters:

Reagent Solvent Temperature Reaction Time Yield O-phenylenediamine Distilled water (boiling) 100°C 15 min ~60–75% Quinoline aldehyde DMF Room temp. 15 min Solid precipitate

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Q. What safety precautions are necessary when working with this compound?

Methodological Answer:

- PPE Requirements:

- Toxicological Risks: Limited acute toxicity data; assume potential for skin sensitization and eye irritation based on structural analogs .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this benzimidazole derivative?

Methodological Answer:

- Docking Studies: Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets like kinases or GPCRs, leveraging its aromatic and amine functionalities .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G level to evaluate electron density distribution, focusing on the ethylamine side chain’s nucleophilicity .

- Challenges: Limited experimental IR/NMR data for validation; cross-reference with benzimidazole analogs in PubChem .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point variations)?

Methodological Answer:

- Experimental Validation:

- Determine melting point via differential scanning calorimetry (DSC) to verify reported values (e.g., 427.8±47.0°C) .

- Compare solubility in DMSO vs. water using UV-Vis spectroscopy (λmax ~328 nm in basic conditions) .

- Data Gaps: Address missing parameters (e.g., vapor pressure) via QSPR models or analog extrapolation .

Q. What are the challenges in characterizing byproducts from its synthesis?

Methodological Answer:

- Analytical Techniques:

- HPLC-MS: Identify aza-Michael addition byproducts (e.g., N(2),N(6)-bis(6-(3-(1H-benzo[d]imidazol-1-yl)propanamido)pyridin-2-yl)pyridine-2,6-dicarboxamide ) using C18 columns and acetonitrile/water gradients .

- NMR: Resolve overlapping signals in DMSO-d6 with 2D COSY/HSQC for benzimidazole proton assignments .

- Mitigation: Optimize reaction stoichiometry (e.g., 1:1.4 molar ratio of benzimidazole to aldehyde) to minimize side reactions .

Contradiction Analysis & Research Gaps

Q. How to address discrepancies in environmental toxicity data?

Methodological Answer:

Q. What are the limitations in current stability studies under varying pH?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.